molecular formula C15H25N3O3 B12943186 2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide CAS No. 139339-31-4

2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide

Cat. No.: B12943186
CAS No.: 139339-31-4
M. Wt: 295.38 g/mol
InChI Key: MIQRCSPQNDLRAJ-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide typically involves the formation of the imidazole ring followed by the attachment of the hydroxy and oxodecanamide groups. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound is utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide is unique due to its specific structure, which combines the imidazole ring with hydroxy and oxodecanamide groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

139339-31-4

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide

InChI

InChI=1S/C15H25N3O3/c1-2-3-4-5-6-13(19)9-14(20)15(21)17-8-7-12-10-16-11-18-12/h10-11,14,20H,2-9H2,1H3,(H,16,18)(H,17,21)

InChI Key

MIQRCSPQNDLRAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CC(C(=O)NCCC1=CN=CN1)O

Origin of Product

United States

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